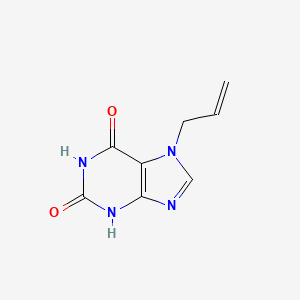![molecular formula C11H11ClN4 B8753890 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine](/img/structure/B8753890.png)
2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine is a heterocyclic compound that contains both pyridine and pyrimidine rings These structures are known for their significant roles in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-(2-pyridinyl)ethylamine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloropyrimidine: A simpler compound that serves as a precursor in the synthesis of 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine.
2-(2-pyridinyl)ethylamine: Another precursor used in the synthesis of the target compound.
Other Pyrimidine Derivatives: Compounds such as 2-chloro-5-nitro-N-phenylbenzamide share structural similarities and may have related biological activities.
Uniqueness
This compound is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and in various research applications .
Propiedades
Fórmula molecular |
C11H11ClN4 |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c12-11-15-8-5-10(16-11)14-7-4-9-3-1-2-6-13-9/h1-3,5-6,8H,4,7H2,(H,14,15,16) |
Clave InChI |
DYALBSHDLHYFEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
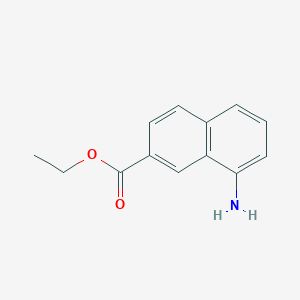
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)
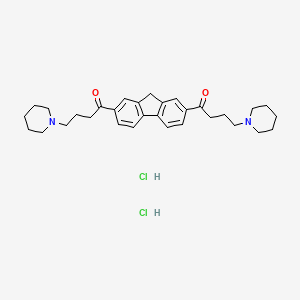
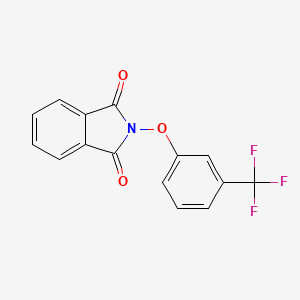
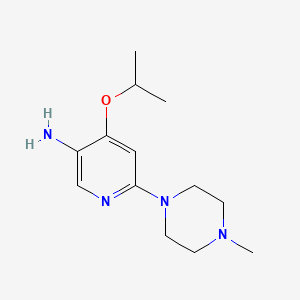
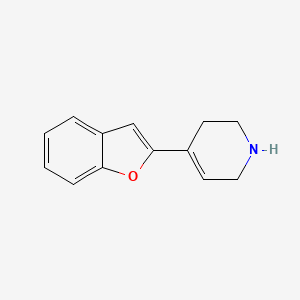
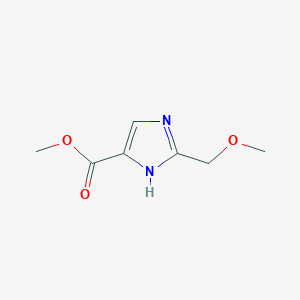
![4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
![5-Phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine](/img/structure/B8753860.png)
![[4-(2-Bromoethyl)phenyl]methanol](/img/structure/B8753866.png)
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8753868.png)
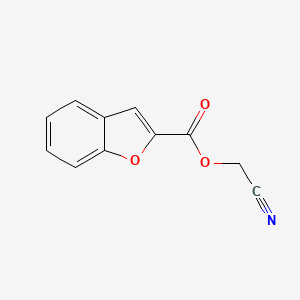
amino}acetic acid](/img/structure/B8753889.png)
